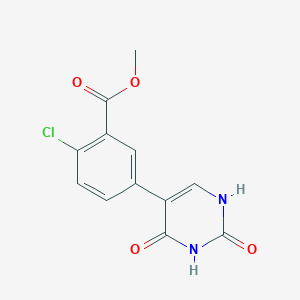
5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine, 95% (5-DMSHP) is a synthetic compound that has been the subject of numerous scientific studies due to its wide range of applications. 5-DMSHP is a derivative of pyrimidine and is commonly used in laboratory experiments to study the mechanism of action and biochemical and physiological effects of a variety of compounds.
Applications De Recherche Scientifique
5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine, 95% has been used in a variety of scientific research applications, including the study of the structure and function of proteins, the study of the mechanism of action of various compounds, and the study of biochemical and physiological effects. It has also been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as the effects of environmental contaminants on living organisms.
Mécanisme D'action
The mechanism of action of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine, 95% is not fully understood, but it is believed to interact with proteins in a number of ways. It is thought to bind to certain amino acids, such as histidine, cysteine, and tryptophan, and to affect the structure and function of proteins. It is also thought to interact with other molecules, such as DNA, and to affect their function.
Biochemical and Physiological Effects
5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, to inhibit the activity of certain enzymes, and to reduce oxidative stress. It has also been shown to affect the expression of certain genes, to reduce inflammation, and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and stable under a variety of conditions. It is also non-toxic, which makes it safe for use in experiments involving living organisms. On the other hand, 5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine, 95% has some limitations. Its effects are not always consistent, and it can be difficult to accurately measure its concentration in a solution.
Orientations Futures
There are a number of potential future directions for the use of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine, 95% in scientific research. It could be used to study the effects of environmental contaminants on living organisms, to design new drugs, and to study the mechanism of action of other compounds. It could also be used to study the structure and function of proteins, to study the pharmacokinetics and pharmacodynamics of drugs, and to study the biochemical and physiological effects of various compounds. Additionally, it could be used to study the effects of oxidative stress and inflammation, and to modulate the immune response.
Méthodes De Synthèse
5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine, 95% is synthesized by a condensation reaction between 3-N,N-dimethylsulfamoylphenylhydrazine and 2-hydroxypyrimidine. This reaction occurs in the presence of an acid catalyst, such as hydrochloric acid, and proceeds in two steps. In the first step, the hydrazine and pyrimidine react to form an intermediate compound, which is then hydrolyzed to form the final product. The reaction is typically carried out in an aqueous solution at a temperature of 80-90°C.
Propriétés
IUPAC Name |
N,N-dimethyl-3-(2-oxo-1H-pyrimidin-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-15(2)19(17,18)11-5-3-4-9(6-11)10-7-13-12(16)14-8-10/h3-8H,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLJXWKZHNOOLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CNC(=O)N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95%](/img/structure/B6386113.png)


![2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]pyrimidine, 95%](/img/structure/B6386137.png)

